Oxythiamine chloride hydrochloride

Beschreibung

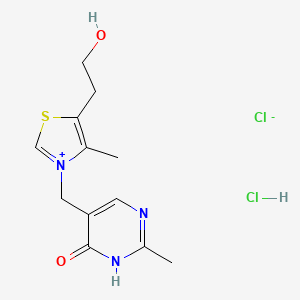

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYQKVVWNZFPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-05-1 | |

| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxythiamine chloride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXYTHIAMINE CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxythiamine Chloride Hydrochloride: A Technical Guide for Thiamine Antagonism in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of oxythiamine (B85929) chloride hydrochloride as a potent thiamine (B1217682) antagonist in metabolic studies. By competitively inhibiting thiamine-dependent enzymes, oxythiamine serves as a critical tool to investigate the roles of thiamine in cellular metabolism, particularly in the context of cancer biology and other metabolic disorders. This document provides a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Core Mechanism of Action

Oxythiamine chloride hydrochloride, a chemical analog of thiamine (Vitamin B1), exerts its antagonistic effects by interfering with the function of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine.[1] Once administered, oxythiamine is phosphorylated in vivo to oxythiamine pyrophosphate (OTPP).[1][2] OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, which are crucial for central metabolic pathways.[1][3]

The primary targets of OTPP include:

-

Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), essential for the synthesis of ribose-5-phosphate (B1218738) (a precursor for nucleotides) and NADPH.[1][4]

-

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): A critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[1][3]

-

α-Ketoglutarate Dehydrogenase Complex (OGDHC): A rate-limiting enzyme in the TCA cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][5]

By inhibiting these enzymes, oxythiamine effectively disrupts glucose metabolism, nucleic acid synthesis, and cellular energy production, leading to outcomes such as cell growth inhibition, cell cycle arrest, and apoptosis.[2][4][6]

Figure 1: Mechanism of action of this compound.

Quantitative Data on Efficacy

The inhibitory effects of oxythiamine have been quantified in various experimental systems. The following tables summarize key data for easy comparison.

Table 1: In Vitro Inhibition of Thiamine-Dependent Enzymes by Oxythiamine Pyrophosphate (OTPP)

| Enzyme | Source | TPP Km (µM) | OTPP Ki (µM) | Reference |

| Pyruvate Dehydrogenase Complex (PDHC) | Porcine Heart | 0.06 | 0.025 | [3][7] |

| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Heart | 0.07 | 0.04 | [3] |

| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | 0.11 | 0.07 | [3][8] |

| Pyruvate Dehydrogenase Complex (PDHC) | European Bison Heart | 0.6 | 0.23 | [3] |

| Transketolase (TKT) | Rat Liver | - | 0.2 | [9] |

| Transketolase (TKT) | Yeast | 1.1 | 0.03 | [10] |

Table 2: In Vitro Cytotoxicity and Anti-proliferative Effects of Oxythiamine

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |

| MIA PaCa-2 | Pancreatic Cancer | IC50 (Viability) | 14.95 µM | 2 days | [6][11] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Invasion/Migration) | 8.75 µM | - | [6][11] |

| A549 | Non-small Cell Lung Cancer | Proliferation Inhibition | Significant at 10 µM | 12 hours | [12] |

| HeLa | Cervical Cancer | GI50 | 36 µM | - | [9] |

| MDA-MB-231 | Breast Cancer | Cytotoxicity | Observed | 5 mM | [2] |

Table 3: In Vivo Anti-tumor Efficacy of Oxythiamine

| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |

| Ehrlich's Ascites Tumor Hosting Mice | Ehrlich Ascites Carcinoma | 300 mg/kg | i.p. | 43% tumor growth inhibition | [6][11] |

| Ehrlich's Ascites Tumor Hosting Mice | Ehrlich Ascites Carcinoma | 500 mg/kg | i.p. | 84% tumor growth inhibition | [6][11] |

| Mice implanted with LLC cells | Lewis Lung Carcinoma | 250 or 500 mg/kg (daily for 5 weeks) | s.c. | Inhibition of tumor cell metastasis | [6][11] |

| C57BL/6 mouse with LLC xenograft | Lewis Lung Carcinoma | 150, 300, and 600 mg/kg/day | Oral | Decreased tumor weight and volume | [13] |

| Rats | - | 400 mg/kg (2 injections, 48h interval) | Subcutaneous | 70% involution of thymus | [14] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Cell Culture Studies

Objective: To assess the effect of oxythiamine on cancer cell proliferation, viability, and apoptosis.

Materials:

-

Cancer cell line of interest (e.g., A549, MIA PaCa-2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (dissolved in sterile PBS or culture medium)

-

Cell proliferation/viability assay kit (e.g., MTT, CCK-8)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

-

Multi-well plates (e.g., 96-well, 6-well)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM).[12] Include a vehicle control (medium with the solvent used for oxythiamine).

-

Incubation: Incubate the cells for different time periods (e.g., 6, 12, 24, 48 hours).[12]

-

Proliferation/Viability Assay:

-

At the end of the incubation period, add the assay reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

-

Apoptosis Assay:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and resuspend them in binding buffer.

-

Stain the cells with Annexin V-FITC and Propidium Iodide according to the kit protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

-

Figure 2: General workflow for in vitro cell-based assays with oxythiamine.

In Vivo Animal Studies

Objective: To evaluate the anti-tumor efficacy and metabolic effects of oxythiamine in a xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., C57BL/6, nude mice)

-

Cancer cells for xenograft implantation (e.g., Lewis Lung Carcinoma)

-

This compound for injection or oral gavage

-

Sterile saline or appropriate vehicle

-

Calipers for tumor measurement

-

Animal balance

-

Equipment for sample collection (blood, tumor tissue)

Procedure:

-

Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: When tumors reach a palpable size, randomize the animals into treatment and control groups.

-

Oxythiamine Administration: Administer oxythiamine at different doses (e.g., 75, 150, 300, 600 mg/kg/day) via the chosen route (e.g., oral gavage, intraperitoneal injection).[13] The control group receives the vehicle only.

-

Monitoring: Record animal body weight and tumor volume throughout the treatment period (e.g., 2 weeks).[13]

-

Endpoint and Sample Collection: At the end of the study, euthanize the animals and collect blood and tumor tissue for further analysis (e.g., NMR-based metabonomics, enzyme activity assays).[13]

Note on Administration Routes: The choice of administration route (e.g., oral, intraperitoneal, subcutaneous) depends on the experimental design and the pharmacokinetic properties of the compound.[15] Oral gavage is often used to ensure precise dosing.[15]

Enzyme Kinetics Studies

Objective: To determine the inhibitory kinetics of OTPP on a purified TPP-dependent enzyme.

Materials:

-

Purified enzyme (e.g., PDHC from bovine adrenals)

-

Thiamine pyrophosphate (TPP) standard solution

-

Oxythiamine pyrophosphate (OTPP) standard solution

-

Substrates for the enzyme reaction (e.g., pyruvate for PDHC)

-

Cofactors (e.g., NAD+, Coenzyme A)

-

Reaction buffer

-

Spectrophotometer

Procedure:

-

Enzyme Activity Assay: Set up a standard enzyme activity assay by measuring the rate of product formation (e.g., NADH production measured at 340 nm) in the presence of varying concentrations of TPP to determine the Km.

-

Inhibition Assay: Perform the enzyme activity assay in the presence of a fixed concentration of OTPP and varying concentrations of TPP.

-

Data Analysis:

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

In the presence of a competitive inhibitor like OTPP, the Vmax will remain the same, but the apparent Km will increase.

-

The Ki can be determined from the intersection of the lines on the y-axis or by using appropriate kinetic modeling software.

-

Signaling Pathways and Cellular Consequences

Inhibition of thiamine-dependent metabolism by oxythiamine triggers a cascade of cellular events and alters key signaling pathways.

-

Cell Cycle Arrest: Oxythiamine treatment has been shown to induce a G1 phase arrest in the cell cycle.[4][12] This is likely due to the reduced synthesis of ribose-5-phosphate, which is essential for nucleotide production and DNA replication.

-

Induction of Apoptosis: By disrupting cellular energy metabolism and increasing oxidative stress, oxythiamine can activate apoptotic pathways.[4][6]

-

Alteration of Protein Signaling Dynamics: Studies have shown that oxythiamine can alter the expression and phosphorylation status of proteins involved in apoptosis and other signaling pathways in a time-dependent manner.[4] For instance, it has been observed to suppress the expression of phosphokinases.[4]

References

- 1. Oxythiamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine [mdpi.com]

- 10. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic response of LLC xenografted mice to oxythiamine, as measured by [¹H] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Biochemical changes in the rat immunocompetent organs during oxythiamine involution of the thymus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downstate.edu [downstate.edu]

The Role of Oxythiamine Chloride Hydrochloride in Inhibiting Transketolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), serves as a potent antagonist to thiamine-dependent enzymes, with a primary inhibitory role against transketolase. By competitively inhibiting this key enzyme of the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), oxythiamine disrupts crucial cellular processes, including the synthesis of nucleic acid precursors and the maintenance of redox balance. This mechanism has positioned oxythiamine as a significant tool in metabolic research and a potential therapeutic agent, particularly in oncology, where cancer cells often exhibit a high dependence on the PPP for proliferation and survival. This technical guide provides an in-depth overview of the mechanism of action of oxythiamine, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and a review of its impact on cellular signaling pathways.

Introduction: The Pentose Phosphate Pathway and the Role of Transketolase

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for two primary cellular functions: the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate (B1218738). NADPH is essential for reductive biosynthesis and for protecting the cell from oxidative stress, while ribose-5-phosphate is a critical precursor for the synthesis of nucleotides and nucleic acids.

Transketolase (TKT) is a key enzyme in the non-oxidative phase of the PPP. It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, thereby interconverting pentose phosphates and glycolytic intermediates. This function allows the cell to adapt the output of the PPP to its metabolic needs, either generating more ribose-5-phosphate for proliferation or channeling intermediates back into glycolysis for energy production. Given its central role, particularly in rapidly dividing cancer cells that have a high demand for nucleotides, transketolase has emerged as an attractive target for therapeutic intervention.

Oxythiamine Chloride Hydrochloride: A Competitive Inhibitor of Transketolase

This compound is a thiamine antimetabolite. In the cellular environment, it is phosphorylated by thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OTPP). OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the essential cofactor for transketolase. By binding to the TPP-binding site on the enzyme, OTPP prevents the normal catalytic function of transketolase, effectively blocking the non-oxidative branch of the PPP.[1]

Mechanism of Action

The inhibitory action of oxythiamine disrupts the flow of metabolites through the PPP. This leads to a reduction in the synthesis of ribose-5-phosphate, thereby limiting the building blocks for DNA and RNA synthesis.[2] This impairment of nucleic acid production can induce a G1 phase arrest in the cell cycle and trigger apoptosis.[2] Furthermore, the inhibition of the PPP can also impact the cell's ability to produce NADPH, rendering it more susceptible to oxidative stress.

Figure 1. Mechanism of Oxythiamine Action.

Quantitative Data on Transketolase Inhibition and Cellular Effects

The efficacy of oxythiamine and its active form, OTPP, has been quantified in various studies. This section summarizes key inhibitory concentrations.

Enzyme Inhibition Data

| Compound | Enzyme Source | Inhibition Constant (Ki) / IC50 | Reference |

| Oxythiamine Pyrophosphate (OTPP) | - | Ki: 30 nM (for thiamine pyrophosphate binding) | [3] |

| Oxythiamine Pyrophosphate (OTPP) | Rat Liver Transketolase | IC50: 0.02–0.2 μM | [3] |

| Oxythiamine Pyrophosphate (OTPP) | Yeast Transketolase | IC50: ~0.03 μM | [3][4] |

| Oxythiamine Pyrophosphate (OTPP) | Mammalian Pyruvate (B1213749) Dehydrogenase Complex | Ki: 0.025 μM | [1] |

Cellular Effects Data

| Cell Line | Cancer Type | Effect | Concentration (IC50 / GI50) | Reference |

| HeLa | Cervical Cancer | Growth Inhibition | GI50: 36 μM | [4] |

| MIA PaCa-2 | Pancreatic Cancer | Cytotoxicity | IC50: 14.95 μM | [5] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | Inhibition of Invasion and Migration | IC50: 8.75 μM | [6] |

| A549 | Non-Small Cell Lung Cancer | Reduced Viability (after 12h) | Significant effect at 10 μM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of oxythiamine.

Spectrophotometric Assay for Transketolase Inhibition

This protocol is adapted from standard methods for measuring transketolase activity by monitoring the consumption of NADH.

Principle: The activity of transketolase is determined by a coupled enzyme system. The glyceraldehyde-3-phosphate (G3P) produced by transketolase is converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the transketolase activity.

Reagents:

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.6.

-

Substrate Solution: 100 mM Ribose-5-phosphate and 100 mM Xylulose-5-phosphate in Reaction Buffer.

-

Cofactor Solution: 10 mM Thiamine pyrophosphate (TPP) and 25 mM MgCl2 in Reaction Buffer.

-

Coupling Enzyme Mix: Triosephosphate isomerase (approx. 1000 U/mL) and α-glycerophosphate dehydrogenase (approx. 100 U/mL).

-

NADH Solution: 10 mM NADH in Reaction Buffer.

-

Inhibitor Stock: this compound dissolved in water or a suitable solvent.

-

Sample: Purified transketolase or cell lysate.

Procedure:

-

Prepare a reaction mixture in a 96-well plate or cuvette containing:

-

Reaction Buffer

-

Cofactor Solution

-

Coupling Enzyme Mix

-

NADH Solution

-

-

Add varying concentrations of this compound to the experimental wells. Include a control with no inhibitor.

-

Pre-incubate the mixture with the enzyme sample for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the Substrate Solution.

-

Immediately measure the absorbance at 340 nm and continue to record every minute for 15-30 minutes using a spectrophotometer with temperature control at 37°C.

-

Calculate the rate of NADH consumption (decrease in A340 per minute).

-

Determine the percent inhibition for each oxythiamine concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Figure 2. Workflow for Transketolase Inhibition Assay.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Tumor Xenograft Model

Principle: To evaluate the anti-tumor efficacy of oxythiamine in a living organism, human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., Lewis Lung Carcinoma cells) into the flank of C57BL/6 mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) at desired doses (e.g., 250 or 500 mg/kg body weight).[6] The control group receives a vehicle control.

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days) for the duration of the study (e.g., 5 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Impact on Cellular Signaling Pathways

The inhibition of transketolase by oxythiamine has cascading effects on various cellular signaling pathways beyond the immediate scope of the PPP.

Matrix Metalloproteinases (MMPs)

Studies have shown that oxythiamine can inhibit the activity and expression of matrix metalloproteinases, specifically MMP-2 and MMP-9.[6] These enzymes are crucial for the degradation of the extracellular matrix and are heavily involved in tumor invasion and metastasis. By downregulating MMPs, oxythiamine may exert anti-metastatic effects. The proposed mechanism involves the alteration of the cellular metabolic state, which in turn affects the signaling pathways that regulate MMP expression.

Figure 3. Postulated Pathway of Oxythiamine's Effect on MMPs.

Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis in both normal development and cancer. While some research suggests that metabolic alterations can influence Notch signaling, a direct, well-characterized mechanistic link between oxythiamine-induced transketolase inhibition and the Notch pathway has not been firmly established in the scientific literature. Further research is required to elucidate any potential crosstalk between these pathways.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of transketolase, with a clear mechanism of action that disrupts the pentose phosphate pathway. This disruption leads to reduced cancer cell proliferation, induction of apoptosis, and potential anti-metastatic effects through the modulation of pathways involving matrix metalloproteinases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in targeting cancer metabolism.

Future research should focus on elucidating the broader impact of transketolase inhibition on other signaling networks, such as the Notch pathway, to uncover potential synergistic therapeutic strategies. Furthermore, the development of more selective transketolase inhibitors and the optimization of in vivo delivery methods will be crucial for translating the potential of compounds like oxythiamine into clinical applications.

References

- 1. Differences in the efficiency of 3-deazathiamine and oxythiamine pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Effects of Oxythiamine-Induced Thiamine Deficiency: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (B85929), a potent thiamine (B1217682) antagonist, serves as a critical tool in biomedical research to induce a state of thiamine deficiency, thereby allowing for the detailed investigation of the roles of thiamine-dependent enzymes in cellular metabolism. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and significant findings related to oxythiamine-induced thiamine deficiency. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments in this field. The guide details the biochemical mechanisms of oxythiamine action, its impact on key metabolic pathways such as the pentose (B10789219) phosphate (B84403) pathway and the Krebs cycle, and its effects on cellular processes. Detailed experimental protocols for both in vivo and in vitro studies are provided, alongside a compilation of quantitative data on the inhibitory effects of oxythiamine. Furthermore, this guide utilizes Graphviz visualizations to clearly depict the intricate signaling pathways and experimental workflows discussed.

Introduction: The Role of Oxythiamine in Thiamine Deficiency Research

Thiamine (Vitamin B1) is an essential micronutrient that, in its active form, thiamine pyrophosphate (TPP), acts as a crucial cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. Oxythiamine is a structural analog of thiamine and functions as a competitive antagonist.[2] In the body, oxythiamine is phosphorylated to oxythiamine pyrophosphate (OTP), which then binds to and inhibits thiamine-dependent enzymes.[2] This targeted inhibition makes oxythiamine an invaluable tool for studying the metabolic consequences of thiamine deficiency in a controlled manner, with applications in oncology, neuroscience, and drug development.

Biochemical Mechanism of Oxythiamine Action

The primary mechanism of oxythiamine's action is the competitive inhibition of TPP-dependent enzymes. OTP, the active metabolite of oxythiamine, competes with TPP for the cofactor binding sites on these enzymes, leading to a reduction in their catalytic activity. The three major enzyme complexes affected are:

-

Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a crucial molecule for reductive biosynthesis and antioxidant defense.[3]

-

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2][3]

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC): A critical enzyme in the Krebs cycle that catalyzes the conversion of 2-oxoglutarate to succinyl-CoA.[2][4]

The inhibition of these enzymes disrupts central metabolic pathways, leading to a cascade of downstream effects, including impaired energy production, increased oxidative stress, and inhibition of cell proliferation.

Quantitative Data on the Effects of Oxythiamine

The following tables summarize the quantitative effects of oxythiamine on various biological parameters as reported in the scientific literature.

Table 1: Inhibitory Effects of Oxythiamine on Enzyme Activity

| Enzyme | Organism/Tissue | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | Oxythiamine Pyrophosphate (OTPP) | 0.025 µM | - | [5] |

| Transketolase | Rat Liver | Oxythiamine | - | 0.2 µM | [6] |

| Transketolase | Yeast | Oxythiamine | - | ~0.03 µM | [6] |

Table 2: Effects of Oxythiamine on Cell Proliferation

| Cell Line | Cancer Type | Parameter | Value | Reference(s) |

| MIA PaCa-2 | Pancreatic Cancer | IC50 | 14.95 µM | [7] |

| HeLa | Cervical Cancer | GI50 | 36 µM | [8] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | IC50 (Invasion & Migration) | 8.75 µM | [9] |

| A549 | Non-small Cell Lung Cancer | - | Significant dose- and time-dependent decrease in viability | [6] |

Detailed Experimental Protocols

In Vivo Induction of Thiamine Deficiency in Rodents

This protocol describes a common method for inducing thiamine deficiency in mice or rats using a combination of a thiamine-deficient diet and administration of a thiamine antagonist like oxythiamine.

Materials:

-

Thiamine-deficient rodent chow (commercially available or custom formulation).

-

Oxythiamine hydrochloride.

-

Sterile saline solution (0.9% NaCl).

-

Animal balance.

-

Gavage needles or injection supplies (for oral or parenteral administration).

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week with free access to standard chow and water.

-

Dietary Intervention: Switch the experimental group to a thiamine-deficient diet. The control group should receive a diet with a similar composition but supplemented with thiamine. Pair-feeding the control group to the intake of the experimental group is recommended to control for effects of reduced food intake.

-

Oxythiamine Administration: Prepare a stock solution of oxythiamine in sterile saline. Administer oxythiamine to the experimental group daily via oral gavage or intraperitoneal injection. A typical dosage for mice is in the range of 250-500 mg/kg body weight.[9] The control group should receive an equivalent volume of saline.

-

Monitoring: Monitor the animals daily for signs of thiamine deficiency, which may include weight loss, ataxia, and lethargy.[10] Record body weight and food intake regularly.

-

Duration: The duration of the experiment will depend on the research question and the severity of deficiency required. Typically, signs of deficiency appear within 2-4 weeks.

-

Tissue Collection: At the end of the experimental period, euthanize the animals according to approved protocols and collect tissues of interest for further analysis.

In Vitro Treatment of Cell Cultures with Oxythiamine

This protocol outlines the general procedure for treating cultured cells with oxythiamine to study its effects on cellular processes.

Materials:

-

Cultured cells of interest (e.g., A549, HeLa).

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Oxythiamine hydrochloride.

-

Sterile, nuclease-free water or PBS for dissolving oxythiamine.

-

Cell counting equipment (e.g., hemocytometer, automated cell counter).

-

Multi-well plates.

-

Incubator (37°C, 5% CO2).

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experimental period.

-

Oxythiamine Preparation: Prepare a stock solution of oxythiamine in sterile water or PBS and filter-sterilize it.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of oxythiamine. Include a vehicle control (medium with the same volume of water or PBS used to dissolve oxythiamine). Typical concentrations range from 0.1 µM to 100 µM.[6]

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

Analysis: Following incubation, perform the desired assays, such as cell viability assays (e.g., MTT, WST-8), apoptosis assays (e.g., Annexin V/PI staining), or cell cycle analysis.[6]

Erythrocyte Transketolase Activity (ETKAC) Assay

This assay is a functional measure of thiamine status, reflecting the degree of saturation of transketolase with its cofactor, TPP.

Principle:

The assay measures the rate of NADH oxidation, which is coupled to the transketolase-catalyzed reaction. The activity is measured with and without the addition of exogenous TPP. The ratio of stimulated to basal activity gives the activity coefficient (ETKAC).

Materials:

-

Hemolyzed erythrocyte sample.

-

Reaction buffer (containing ribose-5-phosphate, auxiliary enzymes, and NADH).

-

TPP solution.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure (Abridged):

-

Sample Preparation: Prepare a hemolysate from washed erythrocytes.

-

Basal Activity Measurement: To a cuvette, add the reaction buffer and the hemolysate. Monitor the decrease in absorbance at 340 nm over time to determine the basal transketolase activity.

-

Stimulated Activity Measurement: To a separate cuvette, add the reaction buffer, TPP solution, and the hemolysate. Monitor the decrease in absorbance at 340 nm to determine the stimulated activity.

-

Calculation: Calculate the ETKAC as follows: ETKAC = (Stimulated Activity) / (Basal Activity)

A detailed step-by-step protocol can be found in the publication by Jones et al. (2020).[2][11][12]

Pyruvate Dehydrogenase (PDH) and 2-Oxoglutarate Dehydrogenase (OGDH) Activity Assays

These assays typically measure the rate of NADH production, which is a product of the dehydrogenase reactions.

Principle:

The activity of PDH or OGDH is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH in the presence of their respective substrates (pyruvate for PDH, 2-oxoglutarate for OGDH) and cofactors.

Materials:

-

Isolated mitochondria or tissue/cell homogenate.

-

Assay buffer (containing the respective substrate, NAD+, coenzyme A, and other necessary cofactors like MgCl2 and TPP).

-

Spectrophotometer.

Procedure (General):

-

Sample Preparation: Isolate mitochondria or prepare a tissue/cell homogenate.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer and the sample.

-

Initiate Reaction: Start the reaction by adding the substrate (pyruvate or 2-oxoglutarate).

-

Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the enzyme activity.

-

Protein Normalization: Normalize the activity to the protein concentration of the sample.

Detailed protocols are often provided with commercially available assay kits or can be adapted from the literature.[7][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by oxythiamine-induced thiamine deficiency and a typical experimental workflow.

Caption: Inhibition of the Pentose Phosphate Pathway by Oxythiamine Pyrophosphate.

Caption: Inhibition of the Krebs Cycle by Oxythiamine Pyrophosphate.

Caption: General Experimental Workflow for Investigating Oxythiamine Effects.

Conclusion

Oxythiamine-induced thiamine deficiency is a robust and widely used model for elucidating the critical roles of thiamine in cellular metabolism and physiology. This technical guide has provided a comprehensive resource for researchers, outlining the mechanisms of oxythiamine action, presenting key quantitative data, detailing essential experimental protocols, and visualizing the affected metabolic pathways and experimental workflows. By leveraging the information and methodologies presented herein, scientists can further advance our understanding of thiamine-related pathologies and explore novel therapeutic strategies targeting thiamine-dependent pathways.

References

- 1. Hiding in Plain Sight: Modern Thiamine Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. InterPro [ebi.ac.uk]

- 5. abcam.co.jp [abcam.co.jp]

- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mmpc.org [mmpc.org]

- 8. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2'-Methylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Induction of mitochondrial reactive oxygen species production by GSH mediated S-glutathionylation of 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Oxythiamine Chloride Hydrochloride on the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), acts as a potent antagonist to thiamine-dependent metabolic processes. Within the cell, it is converted to its active form, oxythiamine pyrophosphate (OTPP), which competitively inhibits key enzymes that utilize thiamine pyrophosphate (TPP) as a cofactor. This guide provides a detailed examination of the primary mechanism of action of oxythiamine: the inhibition of transketolase, a critical enzyme in the non-oxidative branch of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). By disrupting this pathway, oxythiamine significantly impacts cellular biosynthesis and redox balance, making it a molecule of interest for therapeutic applications, particularly in oncology. This document outlines the biochemical consequences of transketolase inhibition, presents quantitative data on its effects, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows.

Introduction: The Pentose Phosphate Pathway and the Role of Transketolase

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It has two main branches:

-

The Oxidative Branch: This phase is responsible for the production of NADPH from NADP+. NADPH is a crucial reducing agent in various anabolic processes, including fatty acid and steroid synthesis, and plays a vital role in protecting the cell from oxidative stress by regenerating reduced glutathione.

-

The Non-Oxidative Branch: This phase involves a series of reversible sugar-phosphate interconversions. A key enzyme in this branch is transketolase (TKT) , which catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. These reactions are essential for the synthesis of ribose-5-phosphate (B1218738) (R5P), the precursor for nucleotide and nucleic acid synthesis, and erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids.

Transketolase requires thiamine pyrophosphate (TPP) as a cofactor for its catalytic activity. The thiazolium ring of TPP is essential for stabilizing the carbanionic intermediate formed during the transfer of the two-carbon unit.

Mechanism of Action of Oxythiamine Chloride Hydrochloride

Oxythiamine, as a thiamine antagonist, exerts its inhibitory effects after being intracellularly converted to oxythiamine pyrophosphate (OTPP) by the enzyme thiamine pyrophosphokinase. OTPP then acts as a competitive inhibitor of TPP-dependent enzymes, most notably transketolase.

The inhibitory action of OTPP stems from a critical structural difference compared to TPP. The substitution of the amino group on the pyrimidine (B1678525) ring of thiamine with a hydroxyl group in oxythiamine alters the electronic properties of the molecule. This change prevents the proper stabilization of the catalytic intermediates in the transketolase active site, thereby blocking the enzymatic reaction.

The inhibition of transketolase by oxythiamine leads to a metabolic bottleneck in the non-oxidative PPP. This has two major downstream consequences:

-

Reduced Production of Ribose-5-Phosphate (R5P): The blockage of the non-oxidative PPP significantly curtails the synthesis of R5P. Since R5P is a fundamental building block for RNA and DNA, its depletion hinders nucleic acid synthesis, which is particularly detrimental to rapidly proliferating cells, such as cancer cells.

-

Impaired NADPH Production: While the primary route of NADPH production is the oxidative branch of the PPP, the non-oxidative branch plays a role in regenerating glucose-6-phosphate, the substrate for the oxidative branch. By inhibiting the interconversion of sugar phosphates, oxythiamine can indirectly lead to a reduction in the overall flux through the PPP, consequently lowering NADPH levels. This reduction in NADPH compromises the cell's antioxidant capacity and its ability to support reductive biosynthesis.

This disruption of core metabolic pathways ultimately leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.

Quantitative Data on the Effects of Oxythiamine

The inhibitory effects of oxythiamine have been quantified across various biological systems. The following tables summarize key findings.

Table 1: Inhibitory Concentration (IC50) of Oxythiamine on Transketolase Activity

| Biological Source | IC50 Value | Reference |

| Yeast | ~0.03 µM | [1] |

| Rat Liver | 0.2 µM | [1] |

Table 2: Growth Inhibitory (GI50/IC50) Effects of Oxythiamine on Cancer Cell Lines

| Cell Line | Cancer Type | GI50/IC50 Value | Exposure Time | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 14.95 µM | 48 hours | |

| A549 | Non-small Cell Lung Cancer | ~10 µM (initial significant effect) | 12 hours | [1] |

| Lewis Lung Carcinoma (LLC) | Lung Cancer | 8.75 µM (for invasion/migration) | - | [2] |

| HeLa | Cervical Cancer | 36 µM (GI50) | - | [3] |

Table 3: Impact of Oxythiamine on Pentose Phosphate Pathway Metabolites

| Cell Line | Treatment | Effect on RNA Ribose Synthesis from Glycolysis | Reference |

| MIA PaCa-2 | 0.5 µM Oxythiamine | 9.1% decrease | [4] |

| MIA PaCa-2 | 0.5 µM Oxythiamine + 0.5 µM DHEA-S | 23.9% decrease | [4] |

Note: DHEA-S is an inhibitor of the oxidative branch of the PPP.

Table 4: Effects of Oxythiamine on Cell Viability and Apoptosis in A549 Cells

| Oxythiamine Concentration | Exposure Time | Cell Viability Reduction | Apoptotic Cells | Reference |

| 100 µM | 12 hours | 11.7% | - | [1] |

| 100 µM | 24 hours | 23.6% | - | [1] |

| 100 µM | 48 hours | 28.2% | - | [1] |

| 0.1 µM | 24 hours | - | 15.44% | [1] |

| 0.1 µM | 48 hours | - | 31.45% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of oxythiamine's effects. The following are protocols for key experiments.

Spectrophotometric Assay for Transketolase Activity

This assay measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate (G3P) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Triethanolamine (B1662121) buffer (50 mM, pH 7.6)

-

Ribose-5-phosphate (R5P) solution

-

Xylulose-5-phosphate (X5P) solution (or a system to generate it in situ from R5P using phosphopentose isomerase and phosphoketopentose epimerase)

-

Thiamine pyrophosphate (TPP) solution

-

Magnesium chloride (MgCl2) solution

-

NADH solution

-

Glycerol-3-phosphate dehydrogenase (GDH) / Triosephosphate isomerase (TIM) enzyme mix

-

Cell or tissue lysate containing transketolase

-

This compound solution (for inhibition studies)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing triethanolamine buffer, MgCl2, TPP, NADH, and the GDH/TIM enzyme mix.

-

Sample and Inhibitor Addition: Add the cell or tissue lysate to the wells. For inhibition assays, pre-incubate the lysate with varying concentrations of oxythiamine for a specified period before adding it to the reaction mixture.

-

Initiate the Reaction: Start the reaction by adding the substrates, R5P and X5P.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

-

Calculate Activity: The rate of NADH oxidation is proportional to the transketolase activity. Calculate the change in absorbance per unit of time (ΔA/min). The activity can be expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.

Measurement of NADPH/NADP+ Ratio

This protocol describes a common method for the separate quantification of NADPH and NADP+ to determine the cellular redox state.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Extraction buffer (e.g., a buffer containing a detergent like DTAB)

-

Acid solution (e.g., 0.2 M HCl) for NADP+ extraction

-

Base solution (e.g., 0.2 M NaOH) for NADPH extraction

-

Neutralization buffers

-

Commercially available NADP/NADPH assay kit (e.g., luminescence or fluorescence-based)

-

Luminometer or fluorometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with oxythiamine or vehicle control for the specified time.

-

Cell Lysis and Extraction:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in the extraction buffer.

-

Divide the lysate into two aliquots.

-

-

Selective Degradation:

-

For NADPH measurement: Add the base solution to one aliquot to degrade NADP+. Heat as recommended by the kit manufacturer (e.g., 60°C for 30 minutes).

-

For NADP+ measurement: Add the acid solution to the other aliquot to degrade NADPH. Heat as recommended.

-

-

Neutralization: Cool the samples and neutralize the pH with the appropriate buffer.

-

Quantification: Use a commercial NADP/NADPH assay kit according to the manufacturer's instructions. These kits typically involve an enzymatic cycling reaction that generates a fluorescent or luminescent signal proportional to the amount of NADP(H).

-

Data Analysis: Generate a standard curve using known concentrations of NADP+ or NADPH. Calculate the concentrations in the samples and determine the NADPH/NADP+ ratio.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells in culture

-

This compound

-

96-well cell culture plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of oxythiamine and a vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of oxythiamine that inhibits cell viability by 50%) can be calculated from the dose-response curve.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells in culture

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with oxythiamine or a vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by oxythiamine treatment.

Visualizations of Pathways and Workflows

Conclusion

This compound serves as a powerful tool for investigating the roles of the pentose phosphate pathway in cellular metabolism. Its specific inhibition of transketolase provides a clear mechanism for its observed effects on reducing the synthesis of nucleic acid precursors and diminishing the cell's reductive capacity. These actions culminate in the inhibition of cell proliferation and the induction of apoptosis, highlighting the potential of targeting the PPP as a therapeutic strategy, particularly in the context of diseases characterized by rapid cell growth, such as cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the differential sensitivities of various cell types to oxythiamine and its potential for synergistic combinations with other therapeutic agents is warranted.

References

- 1. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro and in vivo anti-metastatic efficacy of oxythiamine and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

An In-Depth Technical Guide to the Discovery and Initial Characterization of Oxythiamine Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (B85929) chloride hydrochloride, a synthetic analog of thiamine (B1217682) (Vitamin B1), stands as a significant tool in biochemical and pharmacological research. As a potent thiamine antagonist, it competitively inhibits thiamine-dependent enzymes, thereby disrupting critical metabolic pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of oxythiamine chloride hydrochloride. It details its mechanism of action, physicochemical properties, and the experimental protocols used to elucidate its biological effects. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction: Discovery and Historical Context

The journey to understanding oxythiamine is intrinsically linked to the discovery of thiamine and the study of thiamine deficiency diseases like beriberi. In the early 20th century, Casimir Funk isolated a crucial antineuritic substance from rice bran, which he named "vitamine"[1]. This compound, later identified as thiamine, was synthesized by Robert Runnels Williams in 1936[1].

The development of thiamine antagonists, such as oxythiamine, was pivotal in unraveling the metabolic roles of Vitamin B1. These antagonists became invaluable research tools to induce a state of thiamine deficiency in a controlled manner, allowing for the detailed study of thiamine-dependent enzymatic reactions and their physiological consequences[2][3]. Oxythiamine was first synthesized by Bergel and Todd, and a more efficient synthesis was later developed by Rydon[4][5]. Its primary significance lies in its ability to be phosphorylated in vivo to oxythiamine pyrophosphate (OPP), which then acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine[2][6].

Physicochemical Properties

This compound is the salt form of oxythiamine, making it highly soluble in water[7]. It is a white to off-white solid powder.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₇Cl₂N₃O₂S | [8] |

| Molecular Weight | 338.25 g/mol | [7][8][9] |

| CAS Number | 614-05-1 | [7][9][10] |

| Melting Point | >190°C (with sublimation) | |

| Solubility | DMSO: 68 mg/mL (201.03 mM)Water: 68 mg/mLEthanol: 11 mg/mLPBS (pH 7.2): 10 mg/mL | [7][10] |

| Storage | -20°C | [7][9] |

| Purity (typical) | ≥95% (HPLC) | [9] |

Synthesis of this compound

Two primary methods have been described for the synthesis of oxythiamine.

Synthesis from Thiamine

A highly efficient method involves the chemical modification of thiamine. This can be achieved through two main routes:

-

Deamination with Nitrous Acid: This method, developed by Soodak and Cerecedo, involves the deamination of thiamine using nitrous acid, yielding oxythiamine in a 50-70% yield[4][5].

-

Refluxing with Hydrochloric Acid: A method developed by Rydon provides an 80% yield of oxythiamine by refluxing thiamine with 5N hydrochloric acid for 6 hours[4][5].

Synthesis by Condensation

The initial synthesis by Bergel and Todd involved the condensation of a pyrimidine (B1678525) derivative (4-hydroxy-5-thioformamidomethyl-2-methylpyrimidine) with a thiazole (B1198619) precursor (3-bromo-4-oxopentyl acetate)[4][5]. While foundational, this method is considered more laborious and results in a moderate yield[4][5].

Mechanism of Action: Thiamine Antagonism

Oxythiamine's biological activity stems from its role as a competitive antagonist of thiamine[2].

Cellular Uptake and Activation

Oxythiamine is transported into cells, likely via thiamine transporters. Inside the cell, it is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, oxythiamine pyrophosphate (OPP)[2][6][10].

Inhibition of Thiamine Pyrophosphate (TPP)-Dependent Enzymes

OPP competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to the active sites of TPP-dependent enzymes[2][4][6]. While OPP can bind to these enzymes, it is catalytically inactive. This is because the hydroxyl group on the pyrimidine ring of oxythiamine, which replaces the amino group of thiamine, alters the electronic properties of the molecule, rendering it incapable of stabilizing the carbanion intermediates necessary for the enzymatic reactions[2].

The primary targets of OPP are key enzymes in carbohydrate metabolism:

-

Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP).

-

Pyruvate Dehydrogenase Complex (PDH): Links glycolysis to the citric acid (TCA) cycle.

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme in the TCA cycle.

The inhibition of these enzymes leads to a disruption of cellular energy metabolism and the biosynthesis of nucleic acid precursors[10].

Initial Characterization: Biological Effects

The initial characterization of oxythiamine focused on its impact on cellular metabolism and viability, particularly in the context of cancer research.

Inhibition of Cellular Proliferation and Viability

Oxythiamine has been shown to inhibit the proliferation and reduce the viability of various cancer cell lines. This effect is dose- and time-dependent.

| Cell Line | Assay | IC₅₀ Value | Reference |

| MIA PaCa-2 (Pancreatic Cancer) | MTT Assay | 14.95 µM | |

| Lewis Lung Carcinoma | Invasion/Migration Assay | 8.75 µM | |

| A549 (Non-small cell lung cancer) | CCK-8 Assay | Significant decrease at 10 µM (12h) | |

| HeLa (Cervical Cancer) | MTT Assay | ~47 µM | |

| Plasmodium falciparum (in vitro) | Proliferation Assay | 11 µM (thiamine-free media) |

Induction of Apoptosis and Cell Cycle Arrest

A key consequence of oxythiamine treatment is the induction of programmed cell death (apoptosis) and arrest of the cell cycle, typically at the G1 phase.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of oxythiamine pyrophosphate (OPP) against TPP-dependent enzymes has been quantified in various studies.

| Enzyme | Organism/Tissue | Inhibition Constant (Ki) / IC₅₀ | Reference |

| Transketolase | Rat Liver | IC₅₀: 0.02-0.2 µM | [4] |

| Transketolase | Yeast | IC₅₀: ~0.03 µM | |

| Pyruvate Dehydrogenase Complex | Yeast | Ki: 20 µM | [4] |

| α-Ketoglutarate Dehydrogenase | Bovine Adrenals | Ki: ~30 µM | [4] |

| Thiamine Pyrophosphokinase | - | Ki: 4.2 mM | [4] |

| Pyruvate Dehydrogenase Complex | Mammalian | Ki: 0.025 µM |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of oxythiamine.

Transketolase (TKT) Activity Assay

This assay measures the activity of TKT, a key enzyme in the pentose phosphate pathway, and is often used to assess thiamine status.

-

Principle: The activity of TKT is determined by measuring the rate of consumption of its substrates or the formation of its products. A common method involves a coupled enzymatic reaction where the product, glyceraldehyde-3-phosphate, is converted to glycerol-3-phosphate with the concurrent oxidation of NADH to NAD+, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

-

Procedure:

-

Prepare a hemolysate from erythrocytes or a cell lysate.

-

Incubate the lysate with and without the addition of exogenous TPP. The basal activity is measured without added TPP, and the total activity is measured with TPP.

-

The reaction is initiated by adding the substrate, ribose-5-phosphate.

-

The change in absorbance at 340 nm is monitored over time.

-

The TKT activity is calculated from the rate of NADH oxidation.

-

Pyruvate Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (α-KGDH) Complex Activity Assays

These assays measure the activity of the mitochondrial dehydrogenase complexes.

-

Principle: The activity of these complexes can be determined by measuring the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm. Alternatively, colorimetric assays using probes that are reduced by NADH can be employed, with the resulting color change measured at a specific wavelength (e.g., 450 nm).

-

Procedure:

-

Isolate mitochondria from cells or tissues.

-

Prepare a reaction mixture containing the mitochondrial extract, buffer, cofactors (CoA and NAD+), and the respective substrate (pyruvate for PDH or α-ketoglutarate for α-KGDH).

-

Initiate the reaction and monitor the change in absorbance at the appropriate wavelength over time.

-

The enzyme activity is calculated from the rate of change in absorbance.

-

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and treat with various concentrations of oxythiamine for a specified duration.

-

Add MTT solution to each well and incubate for 1-4 hours to allow formazan formation.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Treat cells with oxythiamine to induce apoptosis.

-

Harvest the cells and wash with a binding buffer.

-

Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry.

-

The cell populations are quantified based on their fluorescence:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Conclusion

This compound is a well-characterized thiamine antagonist that serves as an indispensable tool in metabolic research and drug development. Its ability to selectively inhibit TPP-dependent enzymes provides a powerful means to investigate the roles of these enzymes in cellular physiology and pathology. The detailed characterization of its biological effects, supported by robust experimental protocols, has solidified its importance in fields ranging from cancer biology to neurochemistry. This technical guide provides a foundational understanding of oxythiamine for researchers and scientists seeking to utilize this compound in their studies. Further research into the broader signaling pathways affected by oxythiamine and its potential therapeutic applications remains a promising area of investigation.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Oxythiamine - Wikipedia [en.wikipedia.org]

- 3. "Metabolism of thiamine and the effect of some antagonists" by Russel M. Bender [scholarsarchive.byu.edu]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Oxythiamine chloride =95 HPLC 614-05-1 [sigmaaldrich.com]

- 10. caymanchem.com [caymanchem.com]

The Impact of Oxythiamine Chloride Hydrochloride on Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the early and pivotal studies concerning oxythiamine (B85929) chloride hydrochloride and its profound effects on cellular metabolism. As a potent thiamine (B1217682) antagonist, oxythiamine has been a critical tool in elucidating the roles of thiamine-dependent enzymes in cellular bioenergetics and proliferation, particularly in the context of cancer research. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols from key studies, and a quantitative summary of its effects on various cell lines.

Core Mechanism of Action: Inhibition of Transketolase and the Pentose (B10789219) Phosphate (B84403) Pathway

Oxythiamine chloride hydrochloride primarily exerts its effects by targeting transketolase, a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] Thiamine pyrophosphate (TPP), the active form of vitamin B1, is an essential cofactor for transketolase. Oxythiamine, being a structural analog of thiamine, is pyrophosphorylated in the cell to oxythiamine pyrophosphate (OTPP), which then acts as a competitive inhibitor of TPP, effectively blocking transketolase activity.[1]

The inhibition of transketolase has two major downstream consequences for cellular metabolism:

-

Inhibition of Ribose-5-Phosphate Synthesis: The non-oxidative PPP is a crucial source for the de novo synthesis of ribose-5-phosphate, a precursor for nucleotides (RNA and DNA) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH).[1][3] By blocking this pathway, oxythiamine curtails the availability of these essential building blocks, thereby hindering cell proliferation and inducing cell cycle arrest, often in the G1 phase.[1][3][4]

-

Induction of Oxidative Stress: The PPP is a primary source of cellular NADPH, which is vital for maintaining a reduced state within the cell and for regenerating the antioxidant glutathione. Inhibition of transketolase can lead to a decrease in NADPH production, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptotic pathways.

Pathway analysis of cancer cells treated with oxythiamine has revealed alterations in multiple signaling pathways associated with apoptosis, suggesting that the metabolic disruption caused by transketolase inhibition has far-reaching effects on cellular signaling cascades.[1][2][5]

Quantitative Data on the Effects of Oxythiamine on Cell Lines

The following tables summarize the quantitative data from various studies on the effects of oxythiamine on different cancer cell lines.

Table 1: IC50 Values of Oxythiamine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 14.95 | 48 hours | Not specified in abstracts |

Table 2: Effects of Oxythiamine on Cell Proliferation and Viability

| Cell Line | Cancer Type | Oxythiamine Concentration (µM) | Effect | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 10 | Significant decrease in viability | 12 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 100 | 11.7% reduction in viability | 12 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 100 | 23.6% reduction in viability | 24 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 100 | 28.2% reduction in viability | 48 hours | [3] |

Table 3: Effects of Oxythiamine on Cell Cycle Distribution

| Cell Line | Cancer Type | Oxythiamine Concentration (µM) | % of Cells in G1 Phase (Increase) | % of Cells in G2/M Phase (Decrease) | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 100 | 13.15% | 8.13% | 48 hours | Not specified in abstracts |

Table 4: Effects of Oxythiamine on Apoptosis

| Cell Line | Cancer Type | Oxythiamine Concentration (µM) | % of Apoptotic Cells | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 0.1 | 15.44% | 24 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 0.1 | 31.45% | 48 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 0.1 - 100 | 19.35% - 34.64% | Not Specified | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the studies of oxythiamine's effects on cell metabolism.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., sterile PBS or media). Incubate for the desired time periods (e.g., 6, 12, 24, 48 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a spectrophotometer.

-

Data Analysis: The cell viability is calculated as the ratio of the absorbance of the treated cells to the absorbance of the control cells, multiplied by 100.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes the analysis of cell cycle distribution by staining the cellular DNA with propidium (B1200493) iodide (PI) and analyzing the fluorescence intensity using a flow cytometer.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with desired concentrations of oxythiamine (e.g., 0.1, 1, 10, 100 µM) for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 0.5 mL of PI staining solution.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software.

Quantitative Proteomic Analysis (Modified SILAC - mSILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. The "modified" SILAC (mSILAC) mentioned in the study by Wang et al. likely refers to a variation of the standard SILAC protocol, possibly involving a specific pulse-chase labeling strategy to analyze protein turnover. The following is a generalized protocol for a SILAC experiment, which would be adapted for an mSILAC approach.

Materials:

-

SILAC-grade cell culture medium (deficient in lysine (B10760008) and arginine)

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., 13C6-Lys) and L-arginine (e.g., 13C6, 15N4-Arg)

-

Dialyzed fetal bovine serum (dFBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Trypsin (sequencing grade)

-

LC-MS/MS instrumentation

Procedure:

-

Cell Adaptation: Culture MIA PaCa-2 cells for at least five passages in either "light" or "heavy" SILAC medium supplemented with dFBS to ensure complete incorporation of the labeled amino acids.

-

Experimental Treatment: Treat the "heavy" labeled cells with different concentrations of oxythiamine (0, 5, 50, and 500 µM) for specified time points (0, 12, and 48 hours). The "light" labeled cells serve as the control.

-

Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.

-

Protein Quantification and Mixing: Quantify the protein concentration from each sample (e.g., using a BCA assay). Mix equal amounts of protein from the "light" and "heavy" labeled cell lysates.

-

Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using trypsin.

-